molecular formula C11H10F3N3 B2945402 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1188909-74-1

1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B2945402
M. Wt: 241.217
InChI Key: FXOHYQYYOOIJPE-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 161A Step 3, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (2.747 g, 15 mmol), p-tolylhydrazine hydrochloride (2.379 g, 15 mmol) and triethylamine (2.03 g, 20 mmol) were heated at 95° C. for 8 hours. The crude product was purified by silica gel chromatography with 5-25% EtOAc/hexane as eluants to afford 1-p-tolyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as solid (2.237 g, 62%). 1H NMR (300 MHz, CDCl3) δ 7.42 (d, 2H), 7.30 (d, 2H), 5.84 (s, 1H), 3.88 (br, 2H), 2.41 (s, 3H); LC-MS (ESI) m/z 242 (M+H)+.
Quantity
2.747 g
Type
reactant
Reaction Step One
Quantity
2.379 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/OCC)=[CH:3]\[C:4](=O)[C:5]([F:8])([F:7])[F:6].Cl.[C:14]1([CH3:22])[CH:19]=[CH:18][C:17]([NH:20][NH2:21])=[CH:16][CH:15]=1.C(N(CC)CC)C>>[C:14]1([CH3:22])[CH:19]=[CH:18][C:17]([N:20]2[C:2]([NH2:1])=[CH:3][C:4]([C:5]([F:6])([F:7])[F:8])=[N:21]2)=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.747 g
Type
reactant
Smiles
N\C(=C/C(C(F)(F)F)=O)\OCC
Step Two
Name
Quantity
2.379 g
Type
reactant
Smiles
Cl.C1(=CC=C(C=C1)NN)C
Step Three
Name
Quantity
2.03 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography with 5-25% EtOAc/hexane as eluants

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)N1N=C(C=C1N)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.237 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.